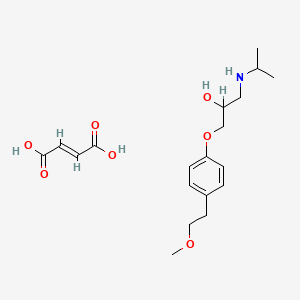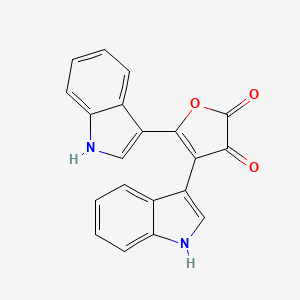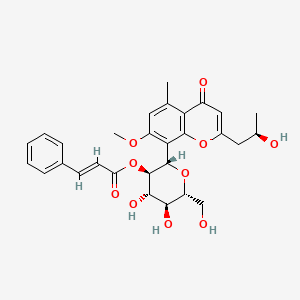
Methyl aloesinyl cinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aloe C-glucosylchromone is a C-glycosyl compound consisting of 2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4H-chromen-4-one substituted by a beta-D-[2-O-(E)-cinnamoyl]glucopyranosyl residue at position 8 via a C-glycosidic linkage. It is isolated from the leaves of Aloe barbadensis and exhibits anti-inflammatory activity. It has a role as a metabolite and an anti-inflammatory agent. It is a member of chromones, a C-glycosyl compound, a cinnamate ester and a secondary alcohol.
Applications De Recherche Scientifique
Pharmacology and Therapeutic Potential
Antidiabetic and Lipid Homeostasis : Cinnamaldehyde, a derivative of cinnamic acid found in cinnamon, shows promise in managing diabetes and its complications. It exhibits glucolipid lowering effects by enhancing glucose uptake, improving insulin sensitivity, and restoring pancreatic islets dysfunction. It acts through multiple signaling pathways and has potential for diabetic intervention (Zhu et al., 2017).
Anticancer Properties : Derivatives of cinnamic acid have been underutilized in medicinal research despite their rich tradition. These derivatives, including methyl aloesinyl cinnamate, exhibit notable anticancer potentials, prompting a reconsideration of their therapeutic applications (De, Baltas, & Bedos-Belval, 2011).
Wound Healing and Skin Protection : Aloe vera, containing active compounds like aloesin, has been traditionally used for skin injuries and digestive problems due to its anti-inflammatory, antimicrobial, and wound healing properties. The therapeutic efficacy of aloe vera and its compounds, including methyl aloesinyl cinnamate, in skin protection and wound healing has been well-documented in recent pharmacological studies (Sánchez et al., 2020).
Phytochemical and Biological Activities : Aloe vera, known for its pharmaceutical activities, contains various active compounds, including methyl aloesinyl cinnamate. These compounds are associated with antioxidant, anti-inflammatory, immuno-modulatory, antimicrobial, antiviral, antidiabetic, hepatoprotective, anticancer, and skin-protective activities (Kumar et al., 2019).
Biomedical Nanotechnology : Methyl aloesinyl cinnamate in Aloe vera has found applications in biomaterial-based nanostructures, significantly enhancing its efficacy in wound healing, tissue engineering, and drug delivery. The integration of Aloe vera in nanotechnology demonstrates the plant's extensive medicinal potential and its applicability in advanced medical treatments (Balaji et al., 2015).
Propriétés
Numéro CAS |
175413-23-7 |
|---|---|
Nom du produit |
Methyl aloesinyl cinnamate |
Formule moléculaire |
C29H32O10 |
Poids moléculaire |
540.6 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C29H32O10/c1-15-11-20(36-3)24(27-23(15)19(32)13-18(37-27)12-16(2)31)28-29(26(35)25(34)21(14-30)38-28)39-22(33)10-9-17-7-5-4-6-8-17/h4-11,13,16,21,25-26,28-31,34-35H,12,14H2,1-3H3/b10-9+/t16-,21-,25-,26+,28+,29-/m1/s1 |
Clé InChI |
YDJIHVUNYBLYLF-CNYNUZHASA-N |
SMILES isomérique |
CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=CC=C4)OC |
SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=CC=C4)OC |
SMILES canonique |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=CC=C4)OC |
Autres numéros CAS |
175413-23-7 |
Synonymes |
8-(2-O-cinnamoyl(glucopyranosyl))-2-(2-hydroxypropyl)-7-methoxy-5-methylchromone 8-(C-beta-D-(2-O-(E)-cinnamoyl)glucopyranosyl)-2-((R)-2-hydroxypropyl)-7-methoxy-5-methylchromone 8-CGHMMC cinnamoyl-C-glycoside chromone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![O-(4-tert-butylphenyl) N-[3-[2-methoxy-3-[methyl(thiophen-3-yl)amino]propoxy]phenyl]-N-methylcarbamothioate](/img/structure/B1244228.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-quinoxalinecarboxamide](/img/structure/B1244234.png)

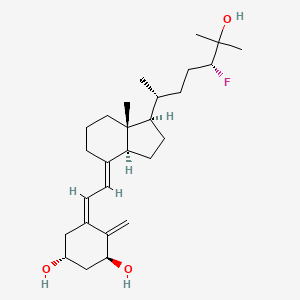
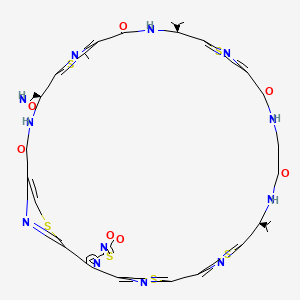
![TG(16:0/18:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1244241.png)
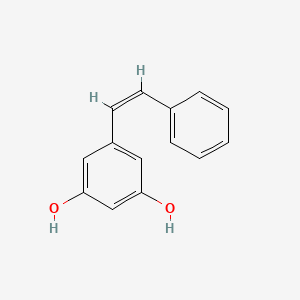
![TG(16:0/18:2(9Z,12Z)/20:1(11Z))[iso6]](/img/structure/B1244245.png)

![2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B1244247.png)
![(2S)-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5,7,9,15,17,19,21,23,25-decaen-12-one](/img/structure/B1244248.png)
![Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-methyl-, [(5alpha)-4,5-epoxy-3,14-dihydroxy-17-methylmorphinan-6-ylidene]hydrazone, (5alpha)-](/img/structure/B1244249.png)
